2-Biphenyl-4-YL-4-chloromethyl-5-methyl-oxazole

説明

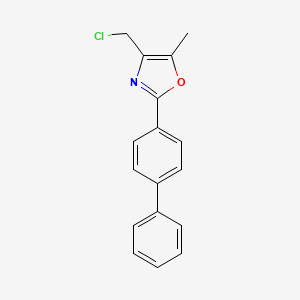

2-Biphenyl-4-YL-4-chloromethyl-5-methyl-oxazole is a chemical compound belonging to the class of oxazoles, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. This compound is characterized by the presence of a biphenyl moiety attached to an oxazole ring, which is further substituted with a chloromethyl group and a methyl group. Oxazoles are known for their diverse biological activities and applications in various fields of chemistry and medicine.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Biphenyl-4-YL-4-chloromethyl-5-methyl-oxazole typically involves the following steps:

Biphenyl Derivative Synthesis: The biphenyl derivative can be synthesized through various methods, such as the Ullmann reaction, which involves the coupling of two phenyl rings using copper as a catalyst.

Oxazole Formation: The oxazole ring can be formed through cyclodehydration of amino alcohols or by the reaction of amides with halides under specific conditions.

Substitution Reactions: The chloromethyl group and the methyl group can be introduced through substitution reactions, such as the reaction of the oxazole ring with chloromethyl methyl ether in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes to ensure high yield and purity. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving efficient production.

化学反応の分析

Types of Reactions: 2-Biphenyl-4-YL-4-chloromethyl-5-methyl-oxazole can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

Substitution: Substitution reactions can involve the replacement of the chloromethyl group with other functional groups using nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, or aldehydes

Reduction Products: Alcohols, amines, or thiols

Substitution Products: Amides, esters, or ethers

科学的研究の応用

Medicinal Chemistry Applications

1. Biological Activity:

Research indicates that compounds containing oxazole rings, including 2-Biphenyl-4-YL-4-chloromethyl-5-methyl-oxazole, exhibit significant biological activities. These include:

- Antimicrobial Properties: The compound has shown activity against various bacterial strains, potentially serving as an antimicrobial agent.

- Antitumor Activity: Similar oxazole derivatives have been linked to antitumor properties, suggesting that this compound could be explored for cancer treatment .

2. Binding Affinity Studies:

Interaction studies have focused on the binding affinity of this compound with biological targets such as proteins involved in cancer pathways. For instance, its potential as a ligand for programmed cell death protein 1 (PD-1) has been explored, indicating its role in immunotherapy .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

- Alkylation Reactions: The introduction of the chloromethyl group can be performed via alkylation techniques, allowing for the functionalization of the oxazole ring .

- Cyclization Techniques: Methods such as thermal cyclization have been utilized to form the oxazole core from suitable precursors .

These synthetic pathways highlight the versatility in producing this compound and optimizing yields under various reaction conditions.

Comparative Analysis with Related Compounds

To contextualize the applications of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(4-Chlorophenyl)-5-methyloxazole | Chlorine and methyl substitutions | Antimicrobial activity against Gram-positive bacteria |

| 2-(Biphenyl)-5-methylthiazole | Thiazole instead of oxazole | Exhibits antitumor properties |

| 2-(Phenyl)-4-(trifluoromethyl)oxazole | Trifluoromethyl group | Enhanced lipophilicity and bioavailability |

This table illustrates the diversity within the oxazole family while highlighting the unique biphenyl substitution in this compound, which may confer distinct biological activities or physical properties.

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of similar compounds in clinical settings:

- Immunotherapy Applications: Research has indicated that biphenyl-based compounds can enhance immune response against tumors by acting on PD-L1 pathways. This suggests that this compound could be developed further for cancer immunotherapy .

- PPAR Agonism: Compounds similar to this oxazole derivative have been noted for their ability to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are crucial in metabolic regulation and could be targeted for treating metabolic disorders like diabetes .

作用機序

The mechanism by which 2-Biphenyl-4-YL-4-chloromethyl-5-methyl-oxazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

類似化合物との比較

2-Biphenyl-4-YL-4-chloromethyl-5-methyl-oxazole can be compared with other similar compounds, such as:

2-Biphenyl-4-YL-5-methyl-oxazole: Similar structure but lacks the chloromethyl group.

4-Chloromethyl-5-methyl-oxazole: Similar oxazole core but lacks the biphenyl moiety.

2-Biphenyl-4-YL-4-methyl-oxazole: Similar biphenyl moiety but different substitution on the oxazole ring.

These compounds may exhibit different biological activities and properties due to variations in their chemical structures.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

2-Biphenyl-4-YL-4-chloromethyl-5-methyl-oxazole is a compound belonging to the oxazole family, characterized by a unique structure that includes a biphenyl substituent and various functional groups. Its molecular formula is CHClNO, indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry.

The structural features of this compound contribute to its biological activity. The oxazole ring is known for its reactivity and ability to interact with various biological targets. The presence of the chloromethyl group enhances its potential for further chemical modifications, which can lead to improved biological profiles.

Antimicrobial Activity

Research indicates that compounds containing oxazole rings, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to possess activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.

Antitumor Properties

Preliminary studies suggest that derivatives of this compound may exhibit antitumor activity. Similar compounds within the biphenyl family have shown efficacy in inhibiting tumor growth in various cancer cell lines. For instance, structural modifications in biphenyl derivatives have been linked to enhanced binding affinities with cancer-related targets .

The biological activity of this compound may be attributed to its interaction with specific proteins involved in cell signaling pathways. For example, studies have explored its binding affinity to programmed cell death protein 1 (PD-L1), a critical target in cancer immunotherapy .

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Utilizing appropriate starting materials to form the oxazole ring.

- Chloromethylation : Introducing the chloromethyl group via reactions involving chloromethyl methyl ether.

- Biphenyl Substitution : Employing biphenyl derivatives as starting materials for further functionalization.

These synthetic methods highlight the versatility in producing oxazole derivatives and optimizing yields under various reaction conditions.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(4-Chlorophenyl)-5-methyloxazole | Chlorine and methyl substitutions | Antimicrobial activity against Gram-positive bacteria |

| 2-(Biphenyl)-5-methylthiazole | Thiazole instead of oxazole | Exhibits antitumor properties |

| 2-(Phenyl)-4-(trifluoromethyl)oxazole | Trifluoromethyl group | Enhanced lipophilicity and bioavailability |

This table illustrates the diversity within the oxazole family while highlighting the unique properties conferred by the biphenyl substitution in this compound.

Case Studies

Recent studies have explored the biological effects of related biphenyl compounds in various assays:

- Carcinogenicity Testing : In short-term tests for carcinogenicity, compounds like 4-chloromethylbiphenyl demonstrated significant biological activity across multiple assays, suggesting a need for further investigation into their safety profiles .

- In Vitro Evaluations : Research on biphenyl-based ligands has shown promising results in binding affinity assays against PD-L1, indicating potential applications in personalized medicine .

特性

IUPAC Name |

4-(chloromethyl)-5-methyl-2-(4-phenylphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO/c1-12-16(11-18)19-17(20-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIMYAUDTWKZAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)C3=CC=CC=C3)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478799 | |

| Record name | 2-BIPHENYL-4-YL-4-CHLOROMETHYL-5-METHYL-OXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832076-91-2 | |

| Record name | 2-BIPHENYL-4-YL-4-CHLOROMETHYL-5-METHYL-OXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。